
CB2 receptor agonist 7
Vue d'ensemble
Description
GSK-554418A est un nouveau composé azaindole qui agit comme un agoniste sélectif du récepteur cannabinoïde de type 2 (CB2). Il a été développé par GlaxoSmithKline pour le traitement de la douleur chronique. Le composé a montré une efficacité dans les modèles de douleur articulaire aiguë et chronique .
Méthodes De Préparation
La synthèse de GSK-554418A implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit désiré est obtenu avec une pureté élevée .
Analyse Des Réactions Chimiques
Structural Scaffolds and Synthetic Modifications
CB2 agonists often derive from diverse chemical scaffolds, including 1,8-naphthyridin-2(1H)-one-3-carboxamides and benzylidenethiazolidinediones . Modifications to these scaffolds critically influence receptor binding and functionality:
-
1,8-Naphthyridine Derivatives (Source ):
-
Substitutions at C-6 of the naphthyridine scaffold (e.g., compounds 14 , 18 , 23 ) switch functionality from agonist to inverse agonist/antagonist.
-
Position N-1 modifications (e.g., alkyl/cycloalkyl groups) enhance CB2 selectivity without altering agonist activity.
-
-
Benzylidenethiazolidinedione Derivatives (Source ):
-
R1 substituents (isopropyl, isobutyl, cyclopentyl) optimize CB2 affinity. For example:
-
Compound 6 (R1 = isopropyl, R2 = o-fluorophenyl) shows EC₅₀ = 0.37 ± 0.26 µM for CB2 agonism.
-
Compound 8 (R1 = isopropyl, R2 = 4-methylmorpholine) achieves EC₅₀ = 0.09 ± 0.07 µM, the highest potency in its series.
-
-
Functional Activity and Selectivity
Key functional data for representative agonists are summarized below:
Table 1: Functional Profiles of Select CB2 Agonists
-
Agonist vs. Inverse Agonist Switching :
Binding Mechanisms and Pharmacological Effects
-
In Vivo Efficacy :
Table 2: Scaffold-Dependent Activity Trends
Scaffold | Agonist Examples | Key SAR Insight |
---|---|---|
1,8-Naphthyridinones | A1 , 14 | C-6 substitution dictates inverse agonism |
Benzylidenethiazolidinediones | 6 , 8 | R2 = 4-methylmorpholine optimizes potency |
7-Azaindolequinuclidinones | 8g | Ki = 23.7 nM (CB2), 9.2-fold selectivity |
Critical Residues for CB2 Activation
Mutagenesis studies identify residues essential for agonist efficacy (Source ):
-
H95²·⁶⁵ : Required for G protein activation by LEI-102 and APD371.
-
F117³·³⁶ : Critical for all synthetic agonists (e.g., HU308, CP55,940).
-
V261⁶·⁵¹ : Influences APD371’s partial agonism.
Applications De Recherche Scientifique
GSK-554418A has several scientific research applications:
Chemistry: It is used as a tool compound to study the CB2 receptor and its role in various biological processes.
Biology: The compound is used to investigate the effects of CB2 receptor activation on immune cells and inflammation.
Medicine: GSK-554418A is being explored for its potential therapeutic effects in treating chronic pain and other conditions related to CB2 receptor activity.
Industry: The compound is used in the development of new analgesic drugs and as a reference compound in pharmacological studies
Mécanisme D'action
GSK-554418A exerts its effects by selectively binding to and activating the CB2 receptor. This receptor is primarily expressed in immune cells and is involved in modulating inflammation and pain. Upon activation, GSK-554418A triggers a cascade of intracellular signaling pathways that lead to the inhibition of pain signals and reduction of inflammation .
Comparaison Avec Des Composés Similaires
GSK-554418A est unique par rapport aux autres agonistes du CB2 en raison de sa haute sélectivité et de sa puissance. Des composés similaires incluent:
HU-308: Un autre agoniste sélectif du CB2 avec des propriétés analgésiques similaires.
JWH-133: Un cannabinoïde synthétique qui cible également le récepteur CB2.
AM1241: Un agoniste du CB2 connu pour ses effets anti-inflammatoires. GSK-554418A se démarque par ses propriétés de pénétration du cerveau et son efficacité dans les modèles précliniques de la douleur .
Activité Biologique
CB2 receptor agonist 7, a selective ligand for the cannabinoid type 2 receptor (CB2R), has garnered attention for its potential therapeutic applications in various pathologies, particularly those involving inflammation and neurodegeneration. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
CB2 receptors are primarily expressed in the immune system but are also found in the central nervous system (CNS). Activation of these receptors by agonists like this compound can lead to several biological effects:
- Anti-inflammatory Effects : CB2R activation modulates neuroinflammatory responses, shifting microglial cells from a pro-inflammatory to an anti-inflammatory state. This has been demonstrated in models of neuropathic pain and neurodegenerative diseases, where CB2 agonists reduced inflammatory markers and improved neuronal function .
- Neuroprotection : Research indicates that CB2 receptor agonists can protect against neurodegenerative processes. In Alzheimer's disease models, these agonists promoted the clearance of amyloid plaques and supported synaptic plasticity recovery .
- Pain Management : In various animal models, treatment with CB2 agonists has shown efficacy in preventing mechanical allodynia and reducing pain associated with conditions like spinal nerve ligation and complex regional pain syndrome .
Data Table: Summary of Biological Activities
Case Study 1: Neuropathic Pain Management
In a preclinical study involving mice subjected to spinal nerve ligation, administration of this compound significantly reduced mechanical allodynia compared to control groups. The study noted a marked decrease in pro-inflammatory cytokines, correlating with improved behavioral outcomes. This suggests that targeting CB2 receptors may provide a novel approach for managing chronic pain conditions .
Case Study 2: Alzheimer's Disease
Another study investigated the effects of this compound on amyloid-beta pathology in a transgenic mouse model of Alzheimer's disease. Results indicated that treatment led to a significant reduction in amyloid plaque burden and an improvement in cognitive function as measured by behavioral tests. The underlying mechanism was attributed to enhanced microglial phagocytosis mediated by CB2R activation .
Research Findings
Recent studies have highlighted the selective nature of CB2 receptor agonists, including this compound. The following points summarize key findings:
- Selectivity Over CB1 Receptors : Unlike CB1 receptors, which are associated with psychotropic effects, CB2 receptors are devoid of such effects when activated by selective agonists. This makes them attractive targets for therapeutic development .
- Biased Signaling : Some studies have shown that certain CB2R agonists exhibit biased signaling, preferentially activating specific pathways (e.g., MAPK) while inhibiting others (e.g., cAMP). This bias can influence the therapeutic outcomes and side effect profiles of these compounds .
- Clinical Development : Despite promising preclinical results, clinical translation has been challenging. Many compounds targeting CB2 receptors have not demonstrated efficacy in human trials as robustly as expected based on animal models .
Propriétés
Numéro CAS |
871819-90-8 |
---|---|
Formule moléculaire |
C19H19ClN4O2 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
[4-(3-chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H19ClN4O2/c1-23-6-5-15-17(23)16(19(25)24-7-9-26-10-8-24)12-21-18(15)22-14-4-2-3-13(20)11-14/h2-6,11-12H,7-10H2,1H3,(H,21,22) |
Clé InChI |
VARGWBUXBMFVJN-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
SMILES canonique |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo(3,2-c)pyridin-7-yl)-1-morpholin-4-ylmethanone GSK 554418A GSK-554418A GSK554418A |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.